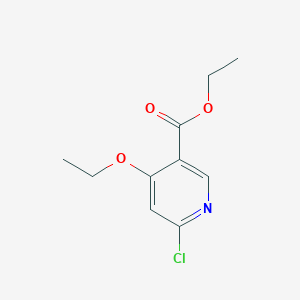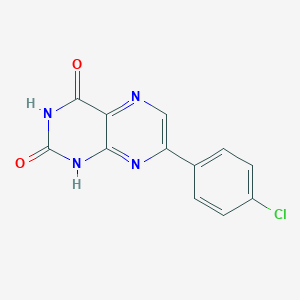
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione, also known as Clonazepam, is a benzodiazepine derivative that is widely used in the treatment of various neurological and psychiatric disorders. Clonazepam is a potent anticonvulsant, anxiolytic, and sedative drug that has been used for decades to manage seizures, anxiety disorders, and panic attacks.
作用機序
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione reduces the excitability of neurons, leading to its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been shown to have a number of biochemical and physiological effects. It reduces the frequency and severity of seizures by enhancing the activity of GABA and reducing the excitability of neurons. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has an anxiolytic effect, reducing anxiety and panic attacks by increasing the inhibitory activity of GABA in the amygdala. 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione also has a sedative effect, reducing the activity of the central nervous system and inducing sleep.
実験室実験の利点と制限
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several advantages for lab experiments, including its potent anticonvulsant, anxiolytic, and sedative effects. It is also relatively easy to administer and has a rapid onset of action. However, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several limitations as well, including the development of tolerance and dependence with prolonged use, as well as the potential for adverse effects such as drowsiness, dizziness, and impaired coordination.
将来の方向性
There are several future directions for research on 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione. One area of research is the development of new derivatives of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione with improved efficacy and reduced side effects. Another area of research is the investigation of the long-term effects of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione on cognitive function and the development of tolerance and dependence. Additionally, there is a need for further research on the use of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione in the treatment of other neurological and psychiatric disorders. Finally, there is a need for more research on the mechanisms of action of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione and its effects on the brain and nervous system.
合成法
The synthesis of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione involves the condensation of 2-aminobenzophenone with 4-chloronitrobenzene to form the corresponding imine, which is subsequently reduced using sodium borohydride to produce 7-(4-chlorophenyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. This intermediate is then oxidized using potassium permanganate to yield 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione.
科学的研究の応用
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been extensively studied for its therapeutic potential in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in managing epilepsy, panic disorder, social anxiety disorder, and other anxiety disorders. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been used as an adjunct therapy for the treatment of bipolar disorder, depression, and schizophrenia.
特性
CAS番号 |
64804-84-8 |
|---|---|
製品名 |
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione |
分子式 |
C12H7ClN4O2 |
分子量 |
274.66 g/mol |
IUPAC名 |
7-(4-chlorophenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
InChIキー |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



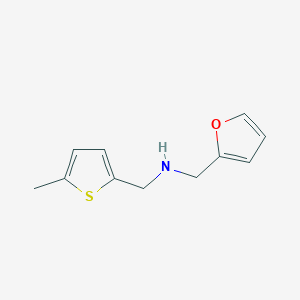
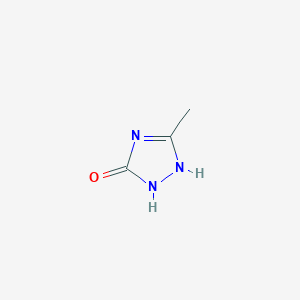

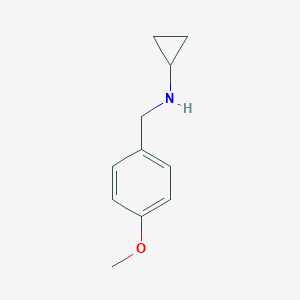
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
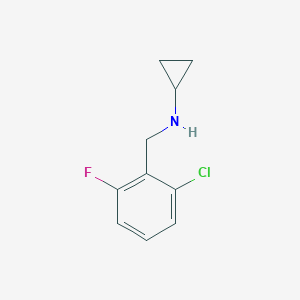
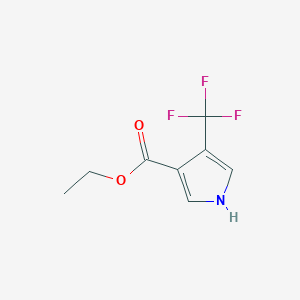
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

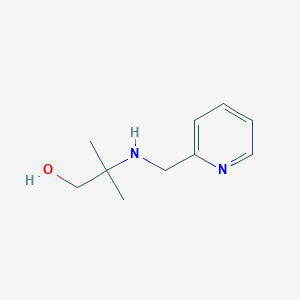
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

